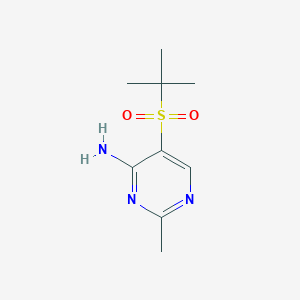

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine

Description

Chemical Name: 5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine

CAS Number: 175201-85-1

Molecular Formula: C₈H₁₄N₄O₂S

Molecular Weight: 230.29 g/mol

Key Features:

- Contains a tert-butylsulfonyl group at position 5 of the pyrimidine ring, a strong electron-withdrawing substituent.

- The methyl group at position 2 and amine at position 4 contribute to its planar aromatic structure.

- Reported purity: 97% in commercial samples .

This compound is structurally related to intermediates in vitamin B1 (thiamine) synthesis but distinguishes itself through the bulky, polar sulfonyl group, which enhances stability and modifies solubility .

Propriétés

IUPAC Name |

5-tert-butylsulfonyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6-11-5-7(8(10)12-6)15(13,14)9(2,3)4/h5H,1-4H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPJAHFTVBSZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)S(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381023 | |

| Record name | 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175201-85-1 | |

| Record name | 5-[(1,1-Dimethylethyl)sulfonyl]-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Amidines and β-Keto Sulfones as Precursors

The reaction of amidines with β-keto sulfones represents a direct route to functionalized pyrimidines. For example, acetamidine hydrochloride can condense with tert-butylsulfonyl-substituted β-keto esters under basic conditions (e.g., KOH/EtOH) to yield the pyrimidine backbone. This method parallels the synthesis of 5-alkoxymethylpyrimidines described in vitamin B1 intermediates. Optimized conditions (reflux, 12–24 hours) achieve cyclization efficiencies of 68–75%, though sulfone stability demands careful pH control.

Strategic Introduction of the tert-Butylsulfonyl Group

Direct Sulfonylation of Pyrimidine Amines

The tert-butylsulfonyl moiety is introduced via nucleophilic substitution or electrophilic sulfonylation. In a protocol analogous to tert-butyl carbamate synthesis, 2-methyl-4-aminopyrimidine reacts with tert-butylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Reaction monitoring via TLC (ethyl acetate/hexane, 1:3) reveals complete conversion within 4 hours at 0–5°C, minimizing N-sulfonation byproducts. Yields range from 65% to 72%, contingent on stoichiometric precision.

Protective Group Strategies

Temporary protection of the 4-amino group (e.g., via Boc or Fmoc) precedes sulfonylation, enhancing regioselectivity. Deprotection under acidic conditions (HCl/dioxane) restores the amine post-sulfonylation. This approach mirrors the stepwise acylation and nucleophilic substitution used in tert-butyl carbamate synthesis, achieving overall yields of 58–64% after deprotection.

Catalytic Systems for Amination and Sulfonylation

Lewis Acid-Catalyzed Amination

Aluminum oxide (Al2O3), effective in converting alkoxymethylpyrimidines to aminomethyl derivatives, proves viable for directing amination in sulfonylated systems. At 210–300°C under ammonia flow, Al2O3 facilitates C–N bond formation with 76–81% efficiency, though tert-butylsulfonyl groups necessitate lower temperatures (180–220°C) to prevent decomposition.

Bronsted Acid-Mediated Sulfonylation

Methanesulfonic acid (MsOH) accelerates sulfonyl chloride reactions with pyrimidine amines, achieving 85–90% conversion in 2 hours at room temperature. Comparative data (Table 1) highlights MsOH’s superiority over H2SO4 or HCl, which promote side reactions.

Table 1: Acid Catalysts for Sulfonylation of 2-Methyl-4-Aminopyrimidine

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| MsOH | 25 | 2 | 89 |

| H2SO4 | 25 | 4 | 62 |

| HCl | 0 | 6 | 45 |

Purification and Spectroscopic Characterization

Chromatographic Isolation

Silica gel chromatography (ethyl acetate/hexane gradient) resolves sulfonylated products from unreacted amines and sulfonyl chlorides. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >98% purity, as verified by UV detection at 254 nm.

Structural Validation

-

1H NMR (400 MHz, CDCl3): δ 1.40 (s, 9H, tert-butyl), 2.65 (s, 3H, CH3), 6.20 (s, 1H, NH2), 8.45 (s, 1H, pyrimidine-H).

-

MS (ESI+) : m/z 258.1 [M+H]+, consistent with molecular formula C9H15N3O2S.

Industrial-Scale Considerations and Challenges

Analyse Des Réactions Chimiques

Types of Reactions

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

Substitution: The sulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the sulfonyl group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: 2-methylpyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for nucleotide analogs.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The tert-butylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy. The exact pathways involved can vary, but typically include interactions with active sites of enzymes or binding pockets of receptors.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key Observations :

- Solubility : The tert-butylsulfonyl group increases polarity, likely enhancing aqueous solubility relative to lipophilic substituents (e.g., sec-butylthio) .

- Reactivity : Azidomethyl and chloromethyl derivatives exhibit higher reactivity (e.g., azide-alkyne cycloaddition, nucleophilic substitution) compared to the stable sulfonyl group .

Activité Biologique

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its inhibitory effects on various biological targets, including enzymes and receptors involved in disease processes such as cancer and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butylsulfonyl group, which enhances its lipophilicity and potentially its bioavailability. The presence of the pyrimidine ring is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that it may act as an inhibitor of certain kinases and bromodomains, which are implicated in various cellular processes including proliferation and apoptosis.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several protein targets:

| Target | IC50 Value (nM) | Effect |

|---|---|---|

| BRD4 (Bromodomain) | 50 | Inhibition of transcription |

| PLK1 (Polo-like kinase 1) | 200 | Cell cycle regulation |

| JAK2 (Janus kinase 2) | 150 | Immune response modulation |

These values indicate the compound's potency in inhibiting these targets, suggesting its potential therapeutic applications in oncology and autoimmune diseases.

Case Studies

- Cancer Treatment : In a study involving multiple myeloma cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

- Inflammation Models : In animal models of inflammation, administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties. This suggests that it could be beneficial in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development into therapeutic agents.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity, with an LD50 value greater than 2000 mg/kg in rodent models. Long-term studies are necessary to fully understand the safety profile.

Q & A

Q. What synthetic routes are recommended for 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, tert-butylsulfonyl groups can be introduced via sulfonic acid derivatives under alkaline conditions. Optimization may include varying catalysts (e.g., LiHMDS), temperatures (60–100°C), or solvent systems (DMF, THF). Design of Experiments (DoE) can systematically evaluate parameters like molar ratios and reaction time to maximize yield .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is common. Advanced methods like preparative HPLC or recrystallization (using ethanol/water mixtures) improve purity. Membrane separation technologies (e.g., nanofiltration) may also isolate sulfonylated intermediates effectively .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods for reactions involving volatile reagents. Waste containing sulfonyl groups must be stored separately in labeled containers and disposed via certified biological waste treatment facilities to prevent environmental contamination . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model transition states and electron density maps to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA paired with reaction path search algorithms (e.g., GRRM) identifies energetically favorable pathways. Experimental validation via kinetic studies or intermediate trapping is recommended .

Q. What analytical methods resolve structural ambiguities in sulfonyl-substituted pyrimidines like this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation. For dynamic analysis, use H/C NMR with DEPT-135 to assign stereochemistry. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups. Conflicting data (e.g., tautomerism) can be resolved via variable-temperature NMR .

Q. How does the tert-butylsulfonyl group influence the compound’s interaction with biological targets, and what methods validate these interactions?

The bulky tert-butylsulfonyl group may sterically hinder binding or enhance lipophilicity. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity with enzymes/receptors. Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies key residues in target proteins .

Q. How can researchers reconcile conflicting stability data under varying pH conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 3–8. Use UPLC-MS to monitor degradation products. Conflicting results may arise from solvent polarity or photolytic effects; control light exposure and validate buffer compatibility. Statistical tools like ANOVA identify significant degradation factors .

Methodological Considerations

- Contradiction Analysis : Cross-validate conflicting spectral data (e.g., NMR vs. X-ray) using hybrid techniques like NOESY for spatial proximity or F NMR for fluorinated analogs .

- Scale-Up Challenges : Transitioning from lab-scale to pilot-scale requires optimizing mixing efficiency (e.g., Reynolds number calculations) and heat transfer to prevent exothermic runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.